molecular formula C24H26N4O4 B2511280 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251677-69-6

1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2511280
CAS No.: 1251677-69-6
M. Wt: 434.496
InChI Key: LXCNPCLEBCKBOJ-UHFFFAOYSA-N
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Description

1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentylcarbamoyl group, a methoxyphenyl group, and a naphthyridine core.

Preparation Methods

The synthesis of 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the naphthyridine core, followed by the introduction of the cyclopentylcarbamoyl and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has been studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an enzyme inhibitor. In medicine, it shows promise as a therapeutic agent due to its unique structure and potential biological activity. Additionally, it may have industrial applications in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various cellular processes .

Comparison with Similar Compounds

1-[(cyclopentylcarbamoyl)methyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can be compared with other similar compounds, such as indole derivatives and other naphthyridine-based molecules. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of functional groups, which may confer distinct properties and applications .

Properties

IUPAC Name

1-[2-(cyclopentylamino)-2-oxoethyl]-N-(3-methoxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-15-10-11-19-22(30)20(24(31)27-17-8-5-9-18(12-17)32-2)13-28(23(19)25-15)14-21(29)26-16-6-3-4-7-16/h5,8-13,16H,3-4,6-7,14H2,1-2H3,(H,26,29)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCNPCLEBCKBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3CCCC3)C(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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